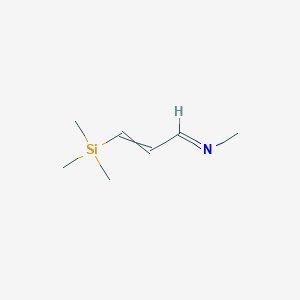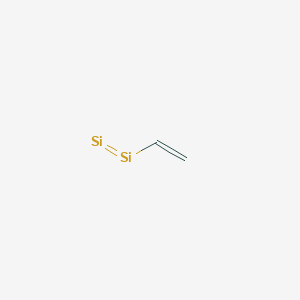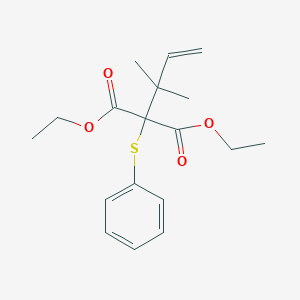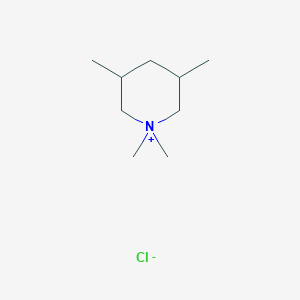![molecular formula C28H42O B14292103 4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl CAS No. 114212-57-6](/img/structure/B14292103.png)
4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl ethers. This compound is characterized by its biphenyl core, which is substituted with an octyl group and a 5-methylheptyloxy group. The presence of these alkyl chains imparts unique physical and chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Octyl Group: The octyl group can be introduced via a Friedel-Crafts alkylation reaction using octyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 5-Methylheptyloxy Group: The final step involves the etherification of the biphenyl core with 5-methylheptyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of 4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The alkyl chains can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes, receptors, or cell membranes. The compound’s hydrophobic alkyl chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Octylbiphenyl: Lacks the 5-methylheptyloxy group, resulting in different physical and chemical properties.
4-[(4-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl: Similar structure but with a different alkyl chain configuration.
4-[(5-Methylheptyl)oxy]-4’-hexyl-1,1’-biphenyl: Similar structure but with a shorter alkyl chain.
Uniqueness
4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl is unique due to the specific combination of its biphenyl core and the two distinct alkyl chains. This combination imparts unique solubility, stability, and reactivity properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
114212-57-6 |
|---|---|
Molekularformel |
C28H42O |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
1-(5-methylheptoxy)-4-(4-octylphenyl)benzene |
InChI |
InChI=1S/C28H42O/c1-4-6-7-8-9-10-14-25-15-17-26(18-16-25)27-19-21-28(22-20-27)29-23-12-11-13-24(3)5-2/h15-22,24H,4-14,23H2,1-3H3 |
InChI-Schlüssel |
KIBAYBCIBXVMBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


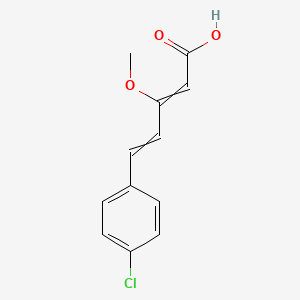

![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
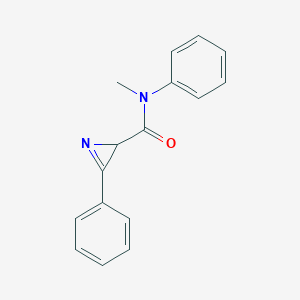
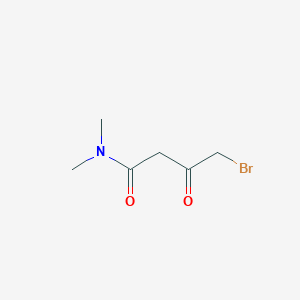

![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)
